molecular formula C15H30N2Pb B14699465 Imidazol-1-yl-tris(2-methylpropyl)plumbane CAS No. 23188-93-4

Imidazol-1-yl-tris(2-methylpropyl)plumbane

Cat. No.: B14699465
CAS No.: 23188-93-4
M. Wt: 445 g/mol
InChI Key: AQXDQEAJUVGQOE-UHFFFAOYSA-N
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Description

Imidazol-1-yl-tris(2-methylpropyl)plumbane is a compound that features a lead (Pb) atom bonded to three 2-methylpropyl groups and one imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazol-1-yl-tris(2-methylpropyl)plumbane typically involves the reaction of lead(II) acetate with 2-methylpropyl magnesium bromide in the presence of imidazole. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

    Preparation of 2-methylpropyl magnesium bromide: This is achieved by reacting 2-methylpropyl bromide with magnesium in anhydrous ether.

    Reaction with lead(II) acetate: The prepared Grignard reagent is then reacted with lead(II) acetate in the presence of imidazole to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazol-1-yl-tris(2-methylpropyl)plumbane can undergo various chemical reactions, including:

    Oxidation: The lead center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form lead(0) species.

    Substitution: The 2-methylpropyl groups or the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Lead(IV) compounds.

    Reduction: Lead(0) species.

    Substitution: Compounds with different functional groups replacing the original substituents.

Scientific Research Applications

Imidazol-1-yl-tris(2-methylpropyl)plumbane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other lead-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential use in radiopharmaceuticals due to the presence of lead.

Mechanism of Action

The mechanism of action of imidazol-1-yl-tris(2-methylpropyl)plumbane involves its interaction with various molecular targets. The lead center can coordinate with different ligands, affecting the compound’s reactivity and interactions. The imidazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Imidazol-1-yl-tris(2-methylpropyl)stannane: A similar compound with tin (Sn) instead of lead.

    Imidazol-1-yl-tris(2-methylpropyl)silane: A silicon (Si) analog of the compound.

    Imidazol-1-yl-tris(2-methylpropyl)germane: A germanium (Ge) analog.

Uniqueness

Imidazol-1-yl-tris(2-methylpropyl)plumbane is unique due to the presence of lead, which imparts distinct chemical and physical properties compared to its analogs. The lead center can engage in different types of coordination chemistry and redox reactions, making this compound particularly interesting for various applications.

Properties

CAS No.

23188-93-4

Molecular Formula

C15H30N2Pb

Molecular Weight

445 g/mol

IUPAC Name

imidazol-1-yl-tris(2-methylpropyl)plumbane

InChI

InChI=1S/3C4H9.C3H3N2.Pb/c3*1-4(2)3;1-2-5-3-4-1;/h3*4H,1H2,2-3H3;1-3H;/q;;;-1;+1

InChI Key

AQXDQEAJUVGQOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Pb](CC(C)C)(CC(C)C)N1C=CN=C1

Origin of Product

United States

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